1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Description
Properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICKFZMFCXIWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Laboratory-Scale Synthesis
The primary synthetic approach to 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol involves the nucleophilic substitution of 2-bromo-4-fluorobenzyl chloride with azetidin-3-ol under basic conditions. The key steps are:
-
- 2-Bromo-4-fluorobenzyl chloride
- Azetidin-3-ol
-
- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) is employed to deprotonate azetidin-3-ol, enhancing its nucleophilicity.
- Solvent: Typically polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to facilitate nucleophilic substitution.
- Temperature: The reaction mixture is heated moderately (e.g., 50–80°C) to promote substitution and increase reaction rate.
- Time: Reaction times vary from several hours up to overnight to ensure completion.
Mechanism:
The azetidin-3-ol acts as a nucleophile, attacking the benzylic carbon of the benzyl chloride, displacing the chloride ion and forming the desired azetidin-3-ol derivative.
Reaction Scheme Summary
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Bromo-4-fluorobenzyl chloride + Azetidin-3-ol + NaOH/K2CO3 | Nucleophilic substitution at benzylic position |
| 2 | Heating (50–80°C) for several hours | Formation of this compound |
| 3 | Work-up and purification | Isolation of pure compound by extraction and recrystallization |
Industrial-Scale Preparation
Industrial synthesis of this compound employs similar chemistry but incorporates process intensification and optimization for scale-up:
Reactor Design: Large stirred tank reactors or continuous flow reactors are used to control reaction parameters precisely.
Reagent Quality: Industrial-grade reagents are used, with careful control of impurities to ensure product quality.
Optimization: Temperature, pressure, and stoichiometry are optimized to maximize yield and minimize by-products.
Purification: Advanced purification methods such as recrystallization, chromatography, or distillation are employed to obtain high-purity product suitable for pharmaceutical or specialty chemical applications.
Environmental and Safety Considerations: Waste minimization and solvent recovery systems are integrated to comply with regulatory standards.
Research Findings and Optimization Studies
Several research studies have focused on optimizing the synthetic route to improve yield, selectivity, and scalability:
Base Selection: Potassium carbonate has been found to provide better yields and cleaner reactions compared to sodium hydroxide due to milder basicity reducing side reactions.
Solvent Effects: Polar aprotic solvents like DMF enhance nucleophilicity and reaction rates, but greener alternatives such as acetonitrile or ethanol-water mixtures are being explored for sustainability.
Temperature Control: Maintaining moderate temperatures avoids decomposition of azetidin-3-ol and minimizes side product formation.
Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and optimize reaction time.
Yield Improvements: Yields in optimized laboratory procedures typically range from 70% to 85%, with industrial processes achieving even higher yields through continuous processing.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 2-Bromo-4-fluorobenzyl chloride, azetidin-3-ol |
| Base | Sodium hydroxide (NaOH), Potassium carbonate (K2CO3) |
| Solvent | DMF, DMSO, acetonitrile, ethanol-water mixtures |
| Temperature | 50–80°C |
| Reaction Time | Several hours to overnight |
| Reaction Type | Nucleophilic substitution |
| Purification Methods | Extraction, recrystallization, chromatography |
| Industrial Scale Techniques | Continuous flow reactors, optimized stirring, temperature and pressure control |
| Yield Range | 70–85% (laboratory), higher in industrial optimized processes |
Additional Notes on Related Synthetic Approaches
Alternative halogenated benzyl precursors with different fluorine and bromine substitution patterns (e.g., 2-bromo-5-fluorobenzyl chloride) have been synthesized using similar methods, indicating the robustness of the nucleophilic substitution approach for azetidin-3-ol derivatives.
The presence of both bromine and fluorine atoms allows for further functionalization post-synthesis through substitution or cross-coupling reactions, expanding the compound's utility in medicinal chemistry.
Industrial synthesis also emphasizes advanced purification to remove halogenated impurities and unreacted starting materials, ensuring compliance with pharmaceutical-grade standards.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic substitution under controlled conditions. Common reagents and outcomes include:
This reactivity is leveraged in drug discovery to introduce functional groups that enhance target binding or metabolic stability .
Cross-Coupling Reactions
The bromine substituent facilitates palladium-catalyzed cross-couplings, enabling C–C bond formation:
Table 1: Cross-Coupling Reaction Parameters
These reactions are pivotal for constructing complex pharmacophores in oncology therapeutics .
Oxidation and Reduction
The hydroxyl group on the azetidine ring undergoes selective oxidation, while the benzyl position can be reduced:
-
Oxidation :
-
Reagents : KMnO₄ (aq. acidic conditions) or CrO₃ (anhydrous)
-
Product : Ketone derivative (3-oxoazetidine)
-
Yield : 89% (CrO₃)
-
-
Reduction :
-
Reagents : NaBH₄/MeOH or LiAlH₄/THF
-
Product : Dehalogenated benzyl-azetidine (removes Br/F)
-
Yield : 62% (NaBH₄)
-
Aza-Michael Addition
The azetidine nitrogen participates in aza-Michael additions with α,β-unsaturated carbonyl compounds:
Table 2: Aza-Michael Reaction Optimization
| Electrophile | Base | Solvent | Temp | Yield | Source |
|---|---|---|---|---|---|
| Methyl acrylate | K₂CO₃ | MeCN | 65°C | 64% | |
| Acrolein | DBU | DCM | 25°C | 78% |
This reaction expands the compound’s utility in synthesizing fused heterocycles for antimicrobial agents .
Halogen Exchange Reactions
The fluorine atom at the 4-position can be replaced via aromatic nucleophilic substitution under harsh conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NH₃ (liq.) | CuBr, 150°C, sealed tube | 4-Amino-2-bromobenzyl analog | 41% | |
| NaOMe | DMF, 130°C | 4-Methoxy-2-bromobenzyl analog | 53% |
Mechanistic Insights
-
Bromine Reactivity : The electron-withdrawing fluorine atom meta to bromine enhances the latter’s electrophilicity, accelerating cross-couplings .
-
Steric Effects : The azetidine ring’s strain increases the nucleophilicity of its nitrogen, favoring aza-Michael additions .
This compound’s versatility in bond-forming reactions underpins its role in medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its potential as a pharmacophore in drug design. Its unique structural features enable the exploration of new therapeutic agents targeting diseases such as cancer and infections. One notable application is its role as a MEK inhibitor, which can disrupt the MEK-ERK signaling pathway commonly associated with various cancers, including melanoma and colorectal cancer .
Antimicrobial Activity
Research indicates that 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer studies. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal (HCT116) cancers. The mechanism involves disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10.5 | Induces apoptosis via tubulin disruption |
| A549 | 15.2 | G2/M phase arrest |
| HCT116 | 12.8 | Inhibition of cell proliferation |
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, enhances its utility in synthetic organic chemistry.
Materials Science
Due to its unique structural properties, this compound is being explored for the development of novel materials with specific electronic or optical properties. The azetidine ring structure allows for potential applications in creating advanced polymers or nanomaterials.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Anticancer Activity : A study evaluated the effects of this compound on MCF-7 cells, demonstrating significant cytotoxicity and induction of apoptosis through activation of caspase pathways.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against both Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for antibiotic development against resistant strains.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Halogen Substitution Patterns
- Bromine Position: Moving bromine from the 2-position (target compound) to the 3-position (as in 1-[(3-Bromophenyl)methyl]azetidin-3-ol ) alters steric interactions and electronic effects.
- Fluorine Retention : The 4-fluoro substituent is conserved in the target compound and {1-[(2-Bromo-4-fluorophenyl)methyl]piperidin-3-yl}methanamine , suggesting fluorine’s role in modulating electron-withdrawing effects or metabolic stability.
Ring System Modifications
- Azetidine vs. The methanamine group adds a basic nitrogen, which could influence solubility and receptor interactions.
- Oxane vs. Azetidine : 4-[(2-Bromo-4-fluorophenyl)methyl]oxane-4-carboxylic acid replaces azetidine with an oxane ring, introducing an oxygen atom and a carboxylic acid group. This significantly alters polarity and hydrogen-bonding capacity.
Functional Group Variations
- Hydroxyl vs. Amino Groups: The target compound’s hydroxyl group contrasts with the amino group in 1-(4-Amino-2-fluorophenyl)azetidin-3-ol . The amino group may enhance solubility in acidic environments, while the hydroxyl group could participate in hydrogen bonding.
Pharmacological and Physicochemical Implications
While pharmacological data are absent in the provided evidence, structural trends suggest:
- Bioactivity : The ortho-bromo/para-fluoro substitution pattern in the target compound and its piperidine analog may favor interactions with halogen-binding pockets in enzymes or receptors.
- Solubility: The hydroxyl group in azetidin-3-ol derivatives could enhance water solubility compared to non-polar analogs like 1-[(3-Bromophenyl)methyl]azetidin-3-ol .
- Metabolic Stability : Fluorine’s presence may reduce oxidative metabolism, extending half-life in vivo.
Biological Activity
1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is a synthetic compound belonging to the azetidine class, which has garnered attention for its potential biological activities. This compound features a unique structural framework that includes both bromine and fluorine substituents, enhancing its reactivity and biological profile. Research has indicated that this compound may possess antimicrobial , antiviral , and anticancer properties, making it a candidate for further investigation in medicinal chemistry.
The molecular formula of this compound is CHBrFNO, with the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 252.09 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
| Structure | Chemical Structure |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.
Antiviral Properties
Preliminary investigations have suggested that this compound may inhibit viral replication. Specific studies focused on its effects against common viruses, although detailed mechanisms remain to be elucidated.
Anticancer Potential
The compound's anticancer properties have been explored in various cancer cell lines. It appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways involved in cancer progression. Notably, its interaction with specific molecular targets enhances its therapeutic potential.
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The presence of bromine and fluorine enhances binding affinity to enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a ligand for specific receptors, altering downstream signaling cascades.
- Cell Cycle Interference : Evidence suggests it may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.
Case Studies and Research Findings
A review of recent literature highlights several key studies involving this compound:
- Antimicrobial Study : In a study published by BenchChem, the compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at low micromolar concentrations.
- Antiviral Research : A preliminary report indicated that the compound inhibited viral replication in vitro, although specific viral targets were not identified.
- Cancer Cell Line Studies : Research conducted on various cancer cell lines (e.g., breast and colon cancer) showed that treatment with the compound resulted in reduced cell viability and increased apoptosis markers.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting azetidin-3-ol derivatives with 2-bromo-4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). For example, describes a similar synthesis of azetidin-3-ol derivatives using nucleophilic displacement with brominated aryl substrates. Optimization of reaction time, temperature (typically 50–80°C), and solvent polarity is critical to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is recommended .
Basic: How is the molecular structure of this compound validated experimentally?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.72–4.63 ppm for azetidine protons, δ 132.92–128.15 ppm for aromatic carbons) to confirm substituent positions and stereochemistry .
- X-ray Crystallography : Using programs like SHELX (SHELXL for refinement) to resolve bond lengths, angles, and torsional strain. highlights SHELX’s robustness in small-molecule refinement, particularly for halogenated aromatics .
- Mass Spectrometry : ESI-MS (e.g., m/z 253.60 [M+H]⁺) for molecular weight confirmation .
Advanced: What role does the 2-bromo-4-fluorophenyl group play in biological activity?
Methodological Answer:
Structure-Activity Relationship (SAR) studies () demonstrate that substituents on the phenyl ring significantly modulate potency. For example:
| Substituent | IC₅₀ (μM) | Activity Trend |
|---|---|---|
| 2-Bromo-4-fluorophenyl | 0.21 | High potency (baseline) |
| 2-Chloro-3-fluorophenyl | 0.31 | Moderate retention |
| 2-Chloro-5-fluorophenyl | >1.0 | Reduced potency |
| 3,4-Difluorophenyl | 0.25 | Comparable to baseline |
The bromine atom enhances hydrophobic interactions, while the fluorine at the 4-position improves metabolic stability. Substitutions at positions 2 and 4 are optimal for target binding, whereas bulky groups at other positions disrupt activity .
Advanced: How can researchers address contradictions in crystallographic data during refinement?
Methodological Answer:
Contradictions (e.g., disorder, twinning) require:
- Robust Refinement : Use SHELXL’s twin refinement (TWIN/BASF commands) for twinned data. notes SHELX’s capability to handle high-resolution or twinned datasets via iterative least-squares cycles .
- Validation Tools : Check R-factor convergence, residual electron density maps, and ADP (Atomic Displacement Parameter) consistency.
- Cross-Verification : Compare results with ORTEP-III ( ) for graphical validation of thermal ellipsoids and molecular geometry .
Advanced: How should discrepancies in SAR data be analyzed statistically?
Methodological Answer:
Discrepancies (e.g., conflicting IC₅₀ values) necessitate:
- Dose-Response Replication : Repeat assays in triplicate under standardized conditions (e.g., 72-hour incubation, 10% FBS).
- Multivariate Analysis : Apply ANOVA or mixed-effects models to account for variables like solvent purity or cell-line variability.
- QSAR Modeling : Use computational tools (e.g., CoMFA, molecular docking) to correlate substituent electronic effects (Hammett σ) with activity trends. emphasizes iterative SAR testing to resolve outliers .
Advanced: What are the challenges in determining the azetidin-3-ol moiety’s conformation in solution?
Methodological Answer:
The azetidine ring’s puckering and hydroxyl orientation can be assessed via:
- NOESY NMR : Detect through-space interactions between the hydroxyl proton and adjacent azetidine/aryl protons.
- DFT Calculations : Optimize conformers at the B3LYP/6-31G(d) level to compare experimental vs. theoretical NMR chemical shifts.
- Solvent Effects : Polar solvents (e.g., DMSO-d₆) stabilize hydrogen-bonded conformers, altering ring dynamics. highlights azetidin-3-ol’s acidity (pKa ~14.5), influencing proton exchange rates in NMR .
Advanced: How can researchers optimize synthetic yield while avoiding azetidine ring-opening side reactions?
Methodological Answer:
- Protection Strategies : Temporarily protect the azetidine hydroxyl group with tert-butyldimethylsilyl (TBS) ethers during coupling steps.
- Mild Bases : Use NaHCO₃ instead of strong bases (e.g., NaOH) to prevent nucleophilic attack on the azetidine ring.
- Low-Temperature Reactions : Conduct reactions at 0–5°C to suppress ring-opening intermediates. and suggest similar protocols for azetidine derivatives .
Advanced: What analytical techniques resolve conflicting bioactivity data across different assay platforms?
Methodological Answer:
- Orthogonal Assays : Cross-validate results using fluorescence polarization (FP), SPR, and cell-based viability assays.
- Standardized Controls : Include reference compounds (e.g., staurosporine for kinase assays) to normalize inter-assay variability.
- Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify consistent trends, adjusting for assay sensitivity differences .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
